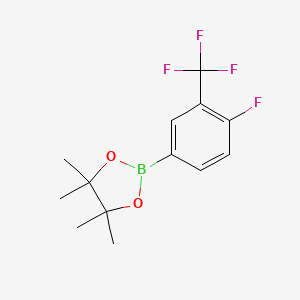

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

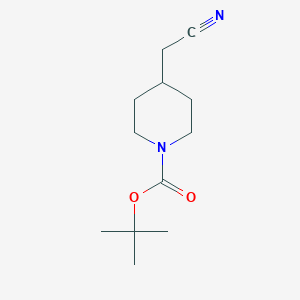

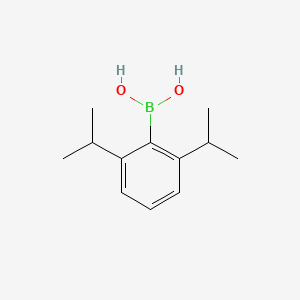

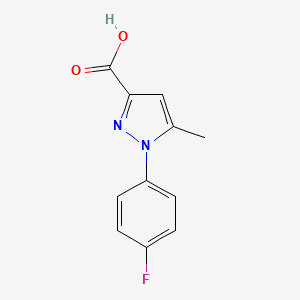

“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyrimidine Derivatives : Research on the synthesis of various pyrimidine derivatives, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid analogs, has been conducted. These compounds are evaluated for their inhibitory effects on enzymes like dihydrofolic reductase, which is crucial in the field of medicinal chemistry (Baker & Jordaan, 1965).

NMR Spectra Studies : Studies on the proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, including their hydration properties, have been conducted. These studies are important for understanding the chemical behavior and properties of these compounds (Kress, 1994).

Biginelli Compounds Reactions : Research on the reactions of Biginelli-compound derivatives, including 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, has been explored. These studies contribute to the field of organic synthesis and pharmacology (Kappe & Roschger, 1989).

Applications in Crystal Engineering and Pharmacology

Coordination Complexes in Crystal Engineering : Research on the preparation of coordination complexes using carboxylic acid pyrimidine derivatives, including 4- and 5-carboxylic acid pyrimidine, has been performed. These complexes are significant for inorganic crystal engineering and materials science (Aakeröy et al., 2006).

Mass Spectrometric Studies : Mass spectrometry has been used to study the main fragmentation routes of some 4-pyrimidine carboxylic acids, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid. Understanding these fragmentation routes is crucial in analytical chemistry and pharmacology (Jovanović et al., 2002).

Quantum Chemical Calculations and Molecular Docking : Quantum chemical calculations, including ab initio and DFT, have been performed on pyrimidine derivatives for structural analysis and molecular docking studies. These studies are important for drug design and development (Gandhi et al., 2016).

Synthesis of Novel Pyrazoles and their Medicinal Properties : Research on the synthesis of novel pyrazoles from pyrimidine derivatives and their evaluation for potential medicinal applications like anti-inflammatory and anti-cancer properties has been conducted (Thangarasu et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVUJVMQWKNZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624524 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid | |

CAS RN |

954233-00-2 |

Source

|

| Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

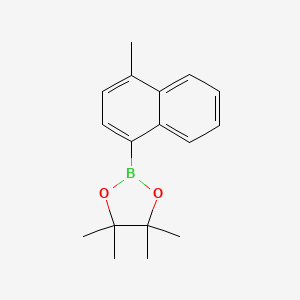

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

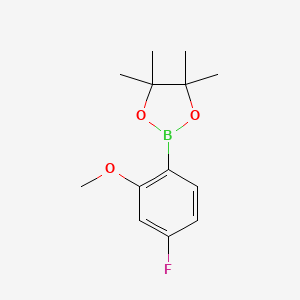

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)